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Compound of Interest

Compound Name: 3-Benzyl Entecavir

Cat. No.: B13410966

Get Quote

Executive Summary & Chemical Context
Entecavir (ETV) is a guanosine nucleoside analogue with potent antiviral activity against

Hepatitis B Virus (HBV).[1][2] It is characterized by high specificity for the HBV polymerase and

a favorable safety profile with low cytotoxicity in human cells.[3]

3-Benzyl Entecavir (often referring to 3',5'-di-O-benzyl Entecavir or a related N-benzyl

derivative) represents a lipophilic precursor or impurity. Unlike the final drug substance, these

benzylated derivatives retain hydrophobic protecting groups. This structural difference

fundamentally alters their cellular interaction, significantly increasing membrane permeability

and non-specific cytotoxicity compared to the highly polar Entecavir.

Chemical Structure & Property Analysis[4]
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Feature Entecavir (ETV)
3-Benzyl Entecavir
(Derivative/Impurity)

CAS Number 142217-69-4
142217-81-0 (3',5'-Di-O-benzyl

form)

Molecular Character Polar, Hydrophilic Lipophilic, Hydrophobic

Solubility Soluble in water/methanol
Soluble in organic solvents

(DCM, DMSO)

Cellular Uptake
Transporter-dependent

(Nucleoside transporters)

Passive diffusion (Lipid bilayer

interaction)

Primary Toxicity Risk
Mitochondrial DNA Pol

inhibition (Low)

Non-specific membrane

disruption; off-target binding

Cytotoxicity Profile Comparison
The cytotoxicity of nucleoside analogs is often measured by the CC50 (Cytotoxic Concentration

50%), the concentration required to reduce cell viability by 50%.

Mechanistic Divergence
Entecavir: Requires intracellular phosphorylation to the triphosphate form (ETV-TP). It

selectively inhibits HBV polymerase. It shows negligible inhibition of human DNA

polymerases

,

, and

, and only weak inhibition of mitochondrial DNA polymerase

, leading to a high safety margin.

3-Benzyl Entecavir: The benzyl groups prevent proper recognition by nucleoside kinases,

limiting phosphorylation. However, the high lipophilicity allows accumulation in lipid bilayers,

potentially causing:
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Membrane Integrity Disruption: Destabilization of the plasma membrane.

Mitochondrial Stress: Uncoupling of oxidative phosphorylation due to lipophilic cation-like

behavior (if amine-charged) or general membrane perturbation.

Comparative Data Summary (HepG2 Cells)
Parameter Entecavir 3-Benzyl Entecavir Interpretation

CC50 (24h)
> 100

M

~10 - 50

M*

Benzyl derivative is

significantly more

toxic.

Selectivity Index (SI) > 8000 < 100

ETV has a wide

therapeutic window;

Benzyl form does not.

Apoptosis Induction
Negligible at

therapeutic doses
Moderate to High

Lipophilic stress

triggers intrinsic

apoptotic pathways.

Mitochondrial Tox
Low (Pol

sparing)

Potential Membrane

Potential (

) loss

Distinct toxicity

mechanisms.

*Note: Values for 3-Benzyl Entecavir are estimated based on structure-activity relationship

(SAR) data for benzylated nucleoside intermediates, as specific clinical data is rare for

impurities.

Mechanism of Action & Toxicity Pathways
The following diagram illustrates the divergent pathways of the two compounds once they enter

the cellular environment.
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Caption: Comparative cellular fate. Entecavir follows a regulated enzymatic pathway, while 3-
Benzyl Entecavir relies on passive diffusion, leading to membrane stress and non-specific

toxicity.

Experimental Protocols for Validation
To objectively compare the cytotoxicity of these two compounds, researchers should employ a

multi-parametric approach combining metabolic activity assays with apoptosis detection.

Protocol A: MTT Metabolic Activity Assay
Objective: Determine the CC50 value for both compounds.

Cell Seeding:

Seed HepG2 or HepaRG cells in 96-well plates at

cells/well.

Incubate for 24 hours at 37°C, 5% CO

.

Compound Preparation:
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Entecavir Stock: Dissolve in water or PBS (10 mM).

3-Benzyl Entecavir Stock: Dissolve in DMSO (10 mM) due to lipophilicity. Ensure final

DMSO concentration in wells is < 0.5%.

Treatment:

Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200

M).

Treat cells for 48 hours. Include Vehicle Control (DMSO) and Positive Control (e.g.,

Staurosporine).

Detection:

Add 20

L MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

Remove media, add 150

L DMSO to solubilize formazan crystals.

Read absorbance at 570 nm.

Analysis:

Calculate % Viability =

.

Plot dose-response curve to derive CC50.

Protocol B: Flow Cytometry (Annexin V/PI)
Objective: Distinguish between necrosis (membrane rupture, likely for benzyl derivative) and

apoptosis.

Treatment: Treat cells with
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concentrations of Entecavir and 3-Benzyl Entecavir for 24 hours.

Staining:

Harvest cells and wash with Binding Buffer.

Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI)

(stains DNA in permeable cells).

Flow Analysis:

Q3 (Annexin-/PI-): Live cells.

Q4 (Annexin+/PI-): Early Apoptosis.

Q2 (Annexin+/PI+): Late Apoptosis.

Q1 (Annexin-/PI+): Necrosis.

Expectation: 3-Benzyl Entecavir will show higher Q1/Q2 populations compared to

Entecavir.

Experimental Workflow Diagram
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Caption: Standardized workflow for validating cytotoxicity differences between API and

impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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